molecular formula C₁₂H₂₃NO₆ B1139653 N-5-Carboxypentyl-deoxymannojirimycin CAS No. 104154-10-1

N-5-Carboxypentyl-deoxymannojirimycin

Cat. No.: B1139653
CAS No.: 104154-10-1
M. Wt: 277.31
Attention: For research use only. Not for human or veterinary use.
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Description

N-5-Carboxypentyl-deoxymannojirimycin is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with multiple hydroxyl groups and a hexanoic acid chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-5-Carboxypentyl-deoxymannojirimycin typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the formation of the piperidine ring through cyclization reactions. The hexanoic acid chain is then introduced via esterification or amidation reactions. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-5-Carboxypentyl-deoxymannojirimycin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the hexanoic acid chain can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

N-5-Carboxypentyl-deoxymannojirimycin has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]pentanoic acid
  • 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]butanoic acid

Uniqueness

The uniqueness of N-5-Carboxypentyl-deoxymannojirimycin lies in its specific structural features, such as the length of the hexanoic acid chain and the stereochemistry of the piperidine ring. These characteristics influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVTDIFZTZBJY-CNVPUSNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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